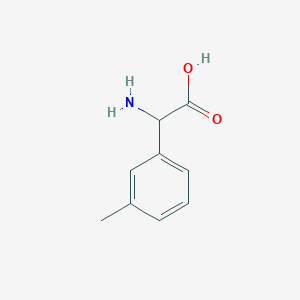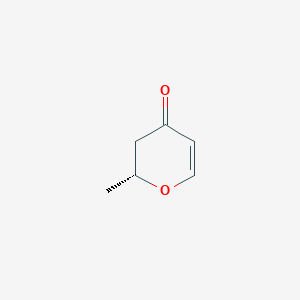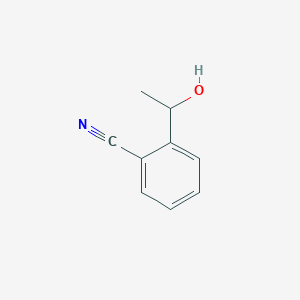
6-Ethoxy-3-phenyl-6H-1,2-oxazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-3-phenyl-6H-1,2-oxazine, commonly known as EPO or oxazine, is a heterocyclic compound with a six-membered ring containing oxygen and nitrogen atoms. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Wirkmechanismus
The mechanism of action of EPO is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. EPO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. EPO also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
EPO has been shown to have a range of biochemical and physiological effects in cells and animals. In vitro studies have demonstrated that EPO can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. EPO has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, EPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
EPO has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. However, EPO is relatively expensive compared to other compounds, which may limit its use in some experiments. In addition, EPO has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on EPO. One area of interest is the development of EPO-based materials for use in biomedical applications, such as drug delivery and tissue engineering. Another area of interest is the investigation of EPO's potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of EPO and to identify its molecular targets in cells and tissues.
Conclusion
In conclusion, EPO is a unique and versatile compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to produce high yields and purity, and its mechanism of action and biochemical and physiological effects have been extensively studied. Although there are some limitations to its use in lab experiments, EPO remains a promising compound for future research and development.
Synthesemethoden
The synthesis of EPO involves the reaction of ethyl phenylglyoxylate with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then refluxed with ethanol to obtain EPO. This method has been optimized to produce high yields and purity of EPO.
Wissenschaftliche Forschungsanwendungen
EPO has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, EPO can be used as a building block for the synthesis of complex molecules. In materials science, EPO can be incorporated into polymers to improve their mechanical properties. In medicinal chemistry, EPO has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
165554-70-1 |
|---|---|
Produktname |
6-Ethoxy-3-phenyl-6H-1,2-oxazine |
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
6-ethoxy-3-phenyl-6H-oxazine |
InChI |
InChI=1S/C12H13NO2/c1-2-14-12-9-8-11(13-15-12)10-6-4-3-5-7-10/h3-9,12H,2H2,1H3 |
InChI-Schlüssel |
SPUCSHYJLIWXBM-UHFFFAOYSA-N |
SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Kanonische SMILES |
CCOC1C=CC(=NO1)C2=CC=CC=C2 |
Synonyme |
6H-1,2-Oxazine,6-ethoxy-3-phenyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



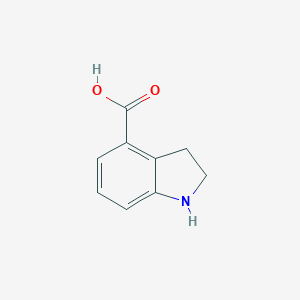
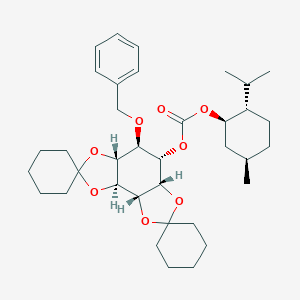


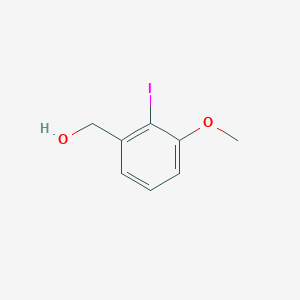
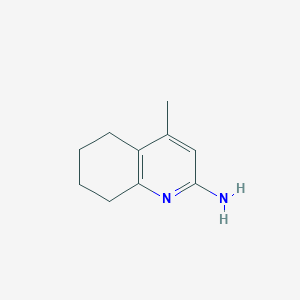
![Cyclopentyl[4-(methylsulfanyl)phenyl]methanone](/img/structure/B61549.png)

